molecular formula C11H13ClN2O3 B6631555 3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid

3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid

Cat. No. B6631555
M. Wt: 256.68 g/mol
InChI Key: JAJQNJDWCHBBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPMA, and it has been synthesized using different methods. In

Mechanism of Action

CPMA acts as a competitive inhibitor of DPP-4, which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, CPMA increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
CPMA has been shown to improve glucose metabolism in animal models of type 2 diabetes. CPMA treatment leads to increased insulin secretion and decreased blood glucose levels. CPMA has also been shown to have anti-inflammatory and anti-cancer properties. CPMA treatment leads to decreased inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

CPMA is a potent inhibitor of DPP-4, making it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. CPMA is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, CPMA has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

CPMA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for type 2 diabetes and other diseases. Future studies should focus on optimizing the synthesis of CPMA and investigating its safety and efficacy in humans. CPMA could also be used as a tool for studying the role of DPP-4 in other physiological processes, such as immune function and inflammation. Additionally, CPMA could be modified to improve its solubility and reduce its potential toxicity, making it a more attractive candidate for drug development.

Synthesis Methods

CPMA can be synthesized using various methods, including the reaction of 5-chloropyridine-2-carboxylic acid with 2-amino-3-methylbutanoic acid. Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(tert-butoxycarbonyl)-2-amino-3-methylbutanoic acid, followed by deprotection of the tert-butoxycarbonyl group. The synthesis of CPMA is a multi-step process that requires careful handling and purification to obtain a high yield of the compound.

Scientific Research Applications

CPMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. CPMA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Therefore, CPMA has been investigated as a potential treatment for type 2 diabetes. CPMA has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3-[(5-chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-6(11(16)17)7(2)14-10(15)9-4-3-8(12)5-13-9/h3-7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQNJDWCHBBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=NC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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